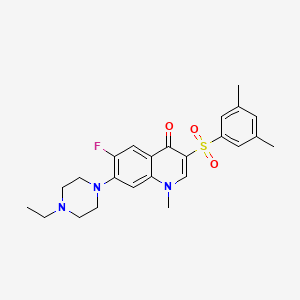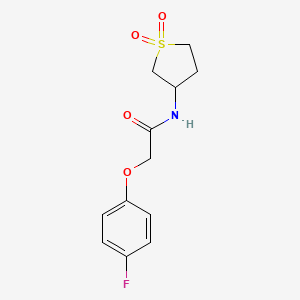![molecular formula C27H17ClN2O3 B2575854 6-Chlor-3-[(E)-3-(2-Oxo-1H-chinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-chinolin-2-on CAS No. 1321899-64-2](/img/new.no-structure.jpg)
6-Chlor-3-[(E)-3-(2-Oxo-1H-chinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-chinolin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C27H17ClN2O3 and its molecular weight is 452.89. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von kondensierten Heterocyclen
Die Verbindung 6-Chlor-3-[(E)-3-(2-Oxo-1H-chinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-chinolin-2-on ist ein wertvoller Vorläufer bei der Synthese verschiedener kondensierter Heterocyclen. Diese Heterocyclen sind aufgrund ihrer einzigartigen biologischen Aktivitäten von Bedeutung und werden zur Herstellung von vier- bis siebengliedrigen Ringsystemen verwendet .
Pharmazeutische Forschung
In der pharmazeutischen Forschung haben Derivate dieser Verbindung vielversprechende Eigenschaften gezeigt. So wurden beispielsweise Chinolinderivate wegen ihrer antiproliferativen Aktivität gegen Krebszellen untersucht, was auf mögliche Anwendungen in der Krebstherapie hindeutet .
Nanotechnologie
Aufgrund ihrer komplexen Struktur könnte die Verbindung auf ihre potenzielle Verwendung in der Nanotechnologie untersucht werden, insbesondere bei der Entwicklung von Arzneimittelträgersystemen. Ihre Fähigkeit, mit Fullerenen zu interagieren, deutet auf Anwendungen in Nanotragstoffen für therapeutische Wirkstoffe hin .
Eigenschaften
CAS-Nummer |
1321899-64-2 |
|---|---|
Molekularformel |
C27H17ClN2O3 |
Molekulargewicht |
452.89 |
IUPAC-Name |
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |
InChI-Schlüssel |
DDOJKAMRKGNSMT-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)
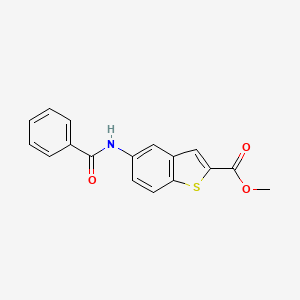
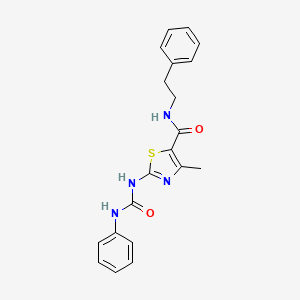
![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)
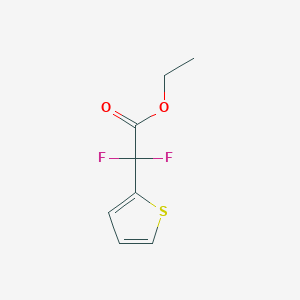
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)
